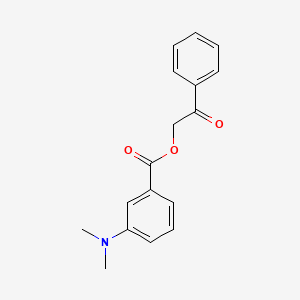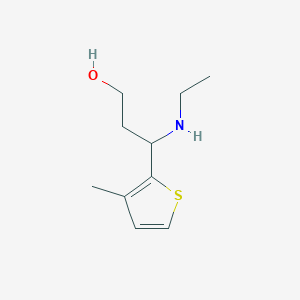
1-(Aziridin-1-yl)-2-chloro-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aziridin-1-yl)-2-chloro-2-methylpropan-1-one is an organic compound featuring an aziridine ring, a three-membered nitrogen-containing heterocycle Aziridines are known for their significant ring strain, which imparts unique reactivity to these compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Aziridin-1-yl)-2-chloro-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be achieved through photolysis or thermolysis of organic azides .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of oxide catalysts and high temperatures to effect the dehydration of aminoethanol . The Wenker synthesis is another industrial method, where aminoethanol is converted to the sulfate ester, followed by base-induced sulfate elimination .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Aziridin-1-yl)-2-chloro-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as aziridin-1-yl furoxan regioisomers.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions due to its ring strain.
Common Reagents and Conditions:
Oxidation: Reagents like peroxides or other oxidizing agents.
Reduction: Common reducing agents include hydrogen gas with a metal catalyst or hydride donors.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aziridin-1-yl furoxan regioisomers.
Reduction: Amine derivatives.
Substitution: Various substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Aziridin-1-yl)-2-chloro-2-methylpropan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(Aziridin-1-yl)-2-chloro-2-methylpropan-1-one exerts its effects involves the formation of reactive intermediates that can interact with biological molecules. For instance, the compound can form DNA crosslinks, which interfere with DNA replication and transcription, leading to cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Aziridine-1-carbaldehyde oximes: These compounds share the aziridine ring and exhibit similar reactivity and biological activity.
Aziridin-1-yl oxime-based vorinostat analogs: These compounds are structurally similar and have been investigated for their anticancer properties.
Eigenschaften
CAS-Nummer |
82300-02-5 |
|---|---|
Molekularformel |
C6H10ClNO |
Molekulargewicht |
147.60 g/mol |
IUPAC-Name |
1-(aziridin-1-yl)-2-chloro-2-methylpropan-1-one |
InChI |
InChI=1S/C6H10ClNO/c1-6(2,7)5(9)8-3-4-8/h3-4H2,1-2H3 |
InChI-Schlüssel |
BLQDNNNNBDFXES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)N1CC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951341.png)





![5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)

![2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol](/img/structure/B13951404.png)

![7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B13951414.png)
![3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid](/img/structure/B13951422.png)
